molecular formula C8H13N3O B8032424 2-(Butylamino)pyrimidin-5-OL

2-(Butylamino)pyrimidin-5-OL

Cat. No.: B8032424
M. Wt: 167.21 g/mol
InChI Key: KAWWGKVSMFJKLU-UHFFFAOYSA-N
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Description

2-(Butylamino)pyrimidin-5-OL is a pyrimidine derivative featuring a butylamino group (-NH-C₄H₉) at position 2 and a hydroxyl group (-OH) at position 4. Pyrimidine scaffolds are central to medicinal chemistry due to their role in nucleic acids and enzyme inhibitors.

Properties

IUPAC Name

2-(butylamino)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-3-4-9-8-10-5-7(12)6-11-8/h5-6,12H,2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWWGKVSMFJKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)pyrimidin-5-OL typically involves the reaction of 2-chloropyrimidine with butylamine under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Butylamino)pyrimidin-5-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Butylamino)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Piperidin-4-yl)pyrimidin-5-ol

Core Structure : Pyrimidin-5-ol (same as target compound).
Substituent : Piperidin-4-yl (a six-membered nitrogen-containing heterocycle) at position 2.

  • Molecular Weight : 179.2 g/mol .
  • Key Differences: The piperidine ring introduces rigidity and a bulky substituent compared to the linear butylamino group. Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas the butylamino group’s primary amine could increase reactivity in nucleophilic reactions.

2-Chloro-4-phenylmethoxypyrimidin-5-ol

Core Structure : Pyrimidin-5-ol.
Substituents : Chlorine (-Cl) at position 2 and benzyloxy (-O-CH₂C₆H₅) at position 4.

  • CAS Number : 885952-28-3 .
  • Key Differences: Chlorine’s electron-withdrawing effect may reduce electron density at position 2, altering reactivity in substitution reactions.
  • Safety Data : Classified under GHS guidelines, with specific hazards unlisted in the evidence .

2-(Butylamino)anthracene-9,10-dione (5a)

Core Structure: Anthraquinone (a tricyclic aromatic system). Substituent: Butylamino at position 2.

  • Biological Activity : Demonstrates cytotoxicity against MCF-7 (IC₅₀: 1.1 µg/mL) and Hep-G2 (IC₅₀: 3.0 µg/mL) cancer cell lines .
  • Key Differences: The anthraquinone core enables π-π stacking interactions with DNA or enzymes, unlike the smaller pyrimidine ring. The butylamino group’s placement on anthraquinone vs. pyrimidine may lead to divergent biological targets—cytotoxicity in anthraquinones vs.

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Biological Activity (IC₅₀) Source
2-(Butylamino)pyrimidin-5-OL Pyrimidin-5-ol 2-butylamino ~181.2* Not reported N/A
2-(Piperidin-4-yl)pyrimidin-5-ol Pyrimidin-5-ol 2-piperidin-4-yl 179.2 Not reported
2-Chloro-4-phenylmethoxypyrimidin-5-ol Pyrimidin-5-ol 2-chloro, 4-benzyloxy ~276.7* Not reported
2-(Butylamino)anthracene-9,10-dione (5a) Anthraquinone 2-butylamino ~297.3* MCF-7: 1.1 µg/mL; Hep-G2: 3.0 µg/mL

*Calculated based on molecular formula.

Table 2. Substituent Effects on Properties

Substituent Electron Effects Steric Bulk Likely Solubility Potential Reactivity
Butylamino (linear) Electron-donating Moderate Moderate (polar) Nucleophilic amine
Piperidin-4-yl (cyclic) Slightly basic High Higher in acidic pH Stable, less reactive
Chlorine Electron-withdrawing Low Low Electrophilic substitution

Research Findings and Implications

  • Biological Activity: The butylamino group in anthraquinones correlates with potent cytotoxicity , but its impact on pyrimidines remains unexplored.
  • Safety and Handling: Chlorinated pyrimidin-ols like 2-chloro-4-phenylmethoxypyrimidin-5-ol require stringent safety protocols, implying that halogenated analogs may pose greater risks than amino-substituted ones .

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